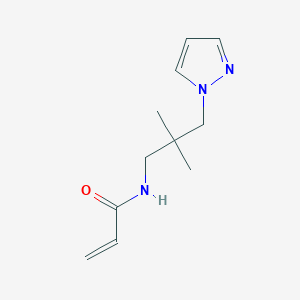

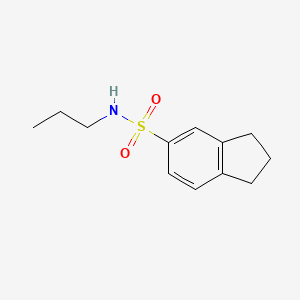

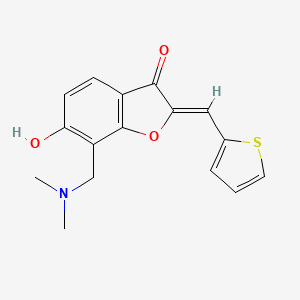

![molecular formula C7H8N2O B2358420 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one CAS No. 2102408-70-6](/img/structure/B2358420.png)

5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolopyridine . Pyrazolopyridines are a class of compounds that have found wide application in drug design .

Synthesis Analysis

Pyrazolopyridines can be synthesized through various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of 2-aminopyridines and nitriles as starting compounds .Molecular Structure Analysis

The molecular structure of pyrazolopyridines involves a pyrazole ring attached to a pyridine ring . The exact structure of “5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one” would need to be determined through further analysis.Chemical Reactions Analysis

The chemical reactions involving pyrazolopyridines can vary depending on the specific compound and conditions. For example, cyclisation occurs preferentially at the 5-position of the pyrazole ring .Scientific Research Applications

Spectroscopic and Structural Investigations

The synthetic analogs of the 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one structure have been explored for their spectroscopic and structural properties, particularly focusing on compounds with the biologically relevant 4H-pyran motif. For example, a study conducted by Kumar et al. (2020) on 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, synthesized via a multicomponent one-pot protocol, revealed insights into its spectral and structural characteristics. This research utilized quantum chemical computations and molecular docking to explore the compound's potential pharmaceutical applications, indicating its relevance in drug discovery (Kumar et al., 2020).

Synthetic Strategies and Biomedical Applications

Research has also delved into the synthesis of related heterocyclic compounds, exploring their potential biomedical applications. For instance, Elattar and El‐Mekabaty (2021) reviewed the synthetic routes for constructing pyrazolo[1,5-a]pyrimidine ring systems, highlighting their application in medical and pharmaceutical fields due to their biological aptitude. This class of compounds serves as the basic skeleton for various synthetic drugs, demonstrating the significant interest in their synthesis and application (Elattar & El‐Mekabaty, 2021).

Novel Synthetic Approaches

Innovative synthetic approaches for related compounds have been developed to enhance efficiency and yield. Nikpassand et al. (2010) achieved fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines via a regioselective three-component reaction under ultrasound irradiation. This method demonstrated a rapid synthesis process with excellent yields, showcasing advancements in the synthesis techniques for such heterocyclic compounds (Nikpassand et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

5,6-dihydro-4H-pyrazolo[1,5-a]pyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-3-1-2-6-4-5-8-9(6)7/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASURRHKETADLLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=NN2C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

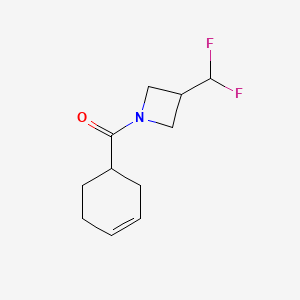

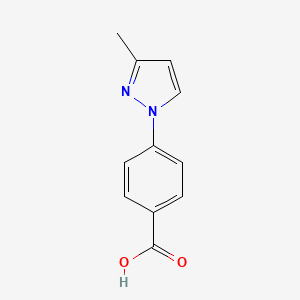

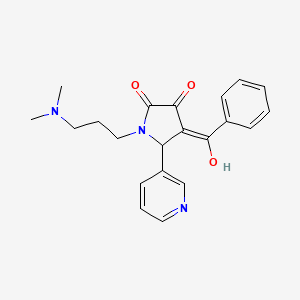

![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)

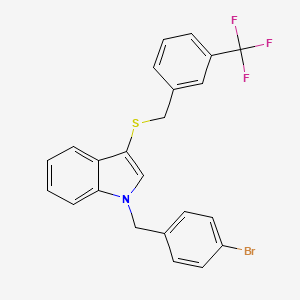

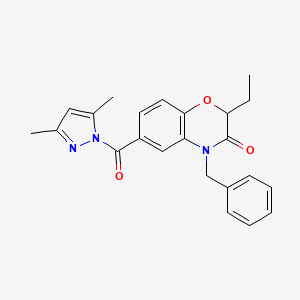

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)

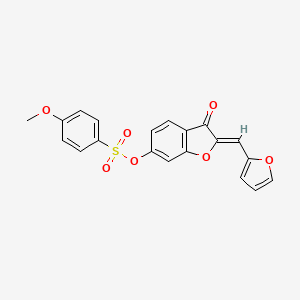

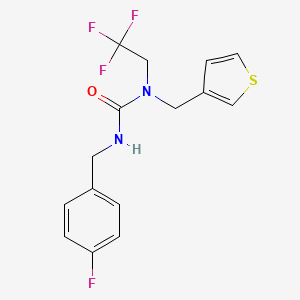

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)

![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)